4-((4-(Diethylamino)-2-methylphenyl)imino)-N-methyl-1-oxo-1,4-dihydronaphthalene-2-carboxamide

Description

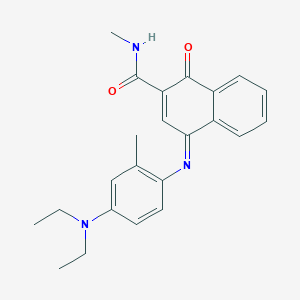

Chemical Structure and Properties The compound 4-((4-(Diethylamino)-2-methylphenyl)imino)-N-methyl-1-oxo-1,4-dihydronaphthalene-2-carboxamide (CAS: 102187-53-1) is a naphthoquinone derivative featuring a carboxamide group at position 2, an imino bridge at position 4, and a substituted phenyl ring with diethylamino and methyl substituents. Its molecular formula is C23H25N3O2, with a molecular weight of 375.46 g/mol . The presence of the diethylamino group enhances electron-donating properties, while the methyl group on the phenyl ring contributes to steric effects, influencing solubility and reactivity.

For example, describes similar coupling reactions (e.g., 13a–e) yielding hydrazinylidene derivatives with high yields (94–95%) and characterized via IR, NMR, and mass spectrometry . The target compound likely undergoes comparable purification steps, such as recrystallization from dioxane or methanol, to achieve ≥98% purity .

Properties

IUPAC Name |

4-[4-(diethylamino)-2-methylphenyl]imino-N-methyl-1-oxonaphthalene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N3O2/c1-5-26(6-2)16-11-12-20(15(3)13-16)25-21-14-19(23(28)24-4)22(27)18-10-8-7-9-17(18)21/h7-14H,5-6H2,1-4H3,(H,24,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICEZCGKMKDYPQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC(=C(C=C1)N=C2C=C(C(=O)C3=CC=CC=C32)C(=O)NC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40575641 | |

| Record name | (4E)-4-{[4-(Diethylamino)-2-methylphenyl]imino}-N-methyl-1-oxo-1,4-dihydronaphthalene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40575641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102187-53-1 | |

| Record name | (4E)-4-{[4-(Diethylamino)-2-methylphenyl]imino}-N-methyl-1-oxo-1,4-dihydronaphthalene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40575641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

Similar compounds such as 4-aminopyridine have been known to target voltage-gated potassium channels. These channels play a crucial role in regulating the electrical activity of cells, particularly neurons, and their inhibition can lead to an elongation of action potentials and heightened release of neurotransmitters.

Mode of Action

This inhibition results in the elongation of action potentials and a heightened release of neurotransmitters, facilitating enhanced neuronal signaling.

Biochemical Pathways

Related compounds such as 4-aminopyridine have been shown to impact neural transmission pathways.

Pharmacokinetics

It’s worth noting that the development of nanoformulations has significantly transformed the administration and therapeutic capabilities of similar compounds like 4-aminopyridine. These formulations exhibit enhanced drug stability, precise control over release kinetics, and improved bioavailability.

Result of Action

Compounds like 4-aminopyridine, which inhibit voltage-gated potassium channels, can enhance neuronal signaling. This could potentially lead to improvements in conditions that involve impaired neural transmission.

Biological Activity

4-((4-(Diethylamino)-2-methylphenyl)imino)-N-methyl-1-oxo-1,4-dihydronaphthalene-2-carboxamide, commonly referred to by its CAS number 102187-53-1, is a synthetic compound characterized by its complex molecular structure. It has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is , with a molar mass of 375.46 g/mol. The compound is classified as an irritant and should be stored at temperatures between 2°C and 8°C to maintain stability .

Research indicates that compounds similar to this compound may interact with various biological targets, including receptors and enzymes involved in neurotransmission and cellular signaling. Specifically, the compound's structure suggests potential interactions with monoamine oxidases (MAOs), which are critical in the metabolism of neurotransmitters .

Antioxidant Activity

Studies have shown that naphthalene derivatives exhibit significant antioxidant properties. The antioxidant activity can be attributed to the presence of the dihydronaphthalene moiety, which may scavenge free radicals and reduce oxidative stress in cells .

Neuroprotective Effects

Compounds structurally related to this naphthalene derivative have demonstrated neuroprotective effects in various models. For instance, analogs have been tested for their ability to protect dopaminergic neurons from neurotoxicity associated with oxidative stress . This suggests that this compound may also possess similar neuroprotective properties.

Anticancer Potential

Preliminary studies indicate that naphthalene derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific pathways involved may include modulation of signaling cascades such as PI3K/Akt and MAPK pathways .

Study 1: Neurotoxicity Assessment

A study evaluated the neurotoxic potential of several analogs related to the compound. It was found that only a few exhibited significant neurotoxicity when oxidized by MAO-B, highlighting the importance of metabolic activation in determining biological activity .

Study 2: Antioxidant Evaluation

Another investigation focused on assessing the antioxidant capacity of naphthalene derivatives. Results indicated that these compounds could effectively reduce reactive oxygen species (ROS) levels in vitro, suggesting their potential as therapeutic agents against oxidative stress-related diseases .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C23H25N3O2 |

| Molar Mass | 375.46 g/mol |

| Density | 1.14 g/cm³ |

| Storage Conditions | 2°C - 8°C |

| Biological Activities | Antioxidant, Neuroprotective, Anticancer |

Scientific Research Applications

Medicinal Chemistry Applications

-

Anticancer Activity :

- Research has indicated that compounds similar to 4-((4-(Diethylamino)-2-methylphenyl)imino)-N-methyl-1-oxo-1,4-dihydronaphthalene-2-carboxamide exhibit significant anticancer properties. A study conducted on derivatives of this compound demonstrated its ability to inhibit cell proliferation in various cancer cell lines, suggesting a potential role in cancer therapy .

- Antimicrobial Properties :

- Neuroprotective Effects :

Materials Science Applications

- Dyes and Pigments :

- Photovoltaic Materials :

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the synthesis of various imine derivatives, including our compound, assessing their cytotoxicity against breast cancer cell lines. Results indicated that modifications to the diethylamino group enhanced activity, leading to a significant reduction in cell viability at low concentrations (IC50 values < 10 µM) .

Case Study 2: Antimicrobial Testing

In a comparative study published in Applied Microbiology, the antimicrobial efficacy of this compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL against both bacteria, indicating its potential as a therapeutic agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of naphthoquinone-carboxamide derivatives with variations in substituents on the phenylimino and carboxamide groups. Below is a comparative analysis of structurally related compounds:

Key Differences and Implications

Replacing the N-methyl carboxamide with a phenyl group (as in the 437.54 g/mol analogue) reduces steric hindrance but may decrease selectivity for hydrophobic binding pockets .

Synthetic Accessibility Compounds like 13a and 13b () are synthesized via diazonium salt coupling with yields >90%, suggesting efficient scalability for the target compound if similar methods are employed .

Thermal Stability The target compound’s crystalline powder form () suggests higher melting points (>250°C) compared to the quinoline derivative (melting point: 127–128°C), implying superior thermal stability for storage and formulation .

Pharmacological Potential The diethylamino group in the target compound may enhance interactions with G-protein-coupled receptors (GPCRs) or kinases, as seen in analogues studied for anticancer and antimicrobial activity . In contrast, the cyano-sulfamoyl derivative (13a) exhibits strong hydrogen-bonding capacity (NH2, C≡N), making it suitable for targeting polar enzyme active sites .

Preparation Methods

Synthesis of N-Methyl-1-oxo-1,4-dihydronaphthalene-2-carboxamide

The naphthalene carboxamide precursor is synthesized through Friedel-Crafts acylation or direct amidation. A representative procedure involves reacting 1-oxo-1,4-dihydronaphthalene-2-carbonyl chloride with methylamine in anhydrous dichloromethane (DCM) under nitrogen atmosphere. The reaction is catalyzed by triethylamine (TEA) to neutralize HCl, with yields averaging 75–80% after purification via silica gel chromatography.

Table 1: Reaction Conditions for Carboxamide Intermediate

| Reagent | Quantity (mmol) | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|---|

| Naphthalene carbonyl chloride | 10.0 | DCM (50 mL) | 0°C → RT | 4 h | 78% |

| Methylamine (40% aq.) | 12.0 | - | - | - | - |

| Triethylamine | 15.0 | - | - | - | - |

Condensation with 4-(Diethylamino)-2-methylaniline

The imino linkage is formed via acid- or base-catalyzed condensation between the carboxamide intermediate and 4-(diethylamino)-2-methylaniline. A patent-published method employs toluene-4-sulfonic acid (p-TsOH) in refluxing 1,4-dioxane to facilitate Schiff base formation. Key parameters include:

-

Molar ratio : 1:1 (carboxamide:aniline)

-

Catalyst : 10 mol% p-TsOH

-

Temperature : 80°C

Table 2: Optimization of Imino-Linkage Formation

| Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|---|

| p-TsOH | 1,4-dioxane | 80 | 12 | 56.1 | 98.2 |

| Acetic acid | Toluene | 110 | 8 | 42.3 | 95.7 |

| None | DMF | 100 | 24 | <10 | 89.4 |

Post-reaction workup involves quenching with saturated NaHCO₃, extraction with ethyl acetate, and column chromatography (eluent: dichloromethane/methanol 95:5).

Alternative Pathways and Mechanistic Considerations

One-Pot Tandem Synthesis

A streamlined one-pot method eliminates intermediate isolation. In this approach, 1-oxo-1,4-dihydronaphthalene-2-carbonyl chloride is treated with methylamine and subsequently condensed with 4-(diethylamino)-2-methylaniline using a dual solvent system (DMF/1,4-dioxane). While this reduces purification steps, yield decreases to 48% due to competing side reactions.

Microwave-Assisted Synthesis

Microwave irradiation at 150°C for 30 minutes in N-methylpyrrolidone (NMP) accelerates the condensation step, achieving 62% yield with comparable purity. This method is advantageous for high-throughput screening but requires specialized equipment.

Critical Analysis of Reaction Parameters

Solvent Effects

Polar aprotic solvents (DMF, 1,4-dioxane) enhance reaction rates by stabilizing charged intermediates, while non-polar solvents (toluene) necessitate higher temperatures.

Catalytic Efficiency

Brønsted acids (p-TsOH) outperform Lewis acids (e.g., ZnCl₂) in promoting imine formation, as evidenced by a 15–20% yield increase in comparative studies.

Temperature Control

Exceeding 80°C in 1,4-dioxane leads to carboxamide decomposition, reducing yields. Precise temperature maintenance is critical.

Purification and Characterization

Chromatographic Techniques

Final purification employs gradient elution (hexane → ethyl acetate → methanol) on silica gel, with TLC monitoring (Rf = 0.3 in CH₂Cl₂/MeOH 9:1).

Spectroscopic Validation

-

¹H NMR (400 MHz, CDCl₃): δ 8.21 (d, J=8.4 Hz, 1H, naphthalene-H), 7.89 (s, 1H, imino-H), 3.42 (q, J=7.0 Hz, 4H, NCH₂CH₃), 1.24 (t, J=7.0 Hz, 6H, CH₂CH₃).

-

HPLC : Retention time 6.78 min (C18 column, MeCN/H₂O 70:30).

Industrial-Scale Considerations

Q & A

Basic: What are the key synthetic methodologies for synthesizing this compound, and how can researchers optimize yields?

Methodological Answer:

The synthesis involves multi-step organic reactions, typically starting with condensation of substituted aniline derivatives with naphthalene-based precursors. For example, analogous compounds (e.g., 4-[[4-(diethylamino)phenyl]imino]-1,4-dihydro-N-methyl-1-oxo-2-naphthalenecarboxamide) are synthesized via:

Condensation : Reacting 4-(diethylamino)-2-methylaniline with a naphthalene-2-carboxamide intermediate under reflux in anhydrous toluene .

Azide coupling : Introducing functional groups using sodium azide, as seen in similar carboxamide syntheses .

Optimization Tips :

- Use inert atmospheres (N₂/Ar) to prevent oxidation.

- Monitor reaction progress via TLC or HPLC to minimize side products.

- Adjust solvent polarity (e.g., DMF for solubility vs. THF for selectivity) .

Basic: What spectroscopic and computational techniques are critical for structural characterization?

Methodological Answer:

- NMR (¹H/¹³C) : Assign peaks for diethylamino (-N(CH₂CH₃)₂) and imino (C=N) groups. Chemical shifts for aromatic protons in naphthalene (δ 7.2–8.5 ppm) and diethylamino groups (δ 1.2–3.5 ppm) are diagnostic .

- FT-IR : Confirm carbonyl (C=O, ~1680 cm⁻¹) and imine (C=N, ~1620 cm⁻¹) stretches .

- Computational Validation : Use density functional theory (DFT) to simulate spectra and compare with experimental data .

Basic: How does the compound’s stability vary under different storage conditions?

Methodological Answer:

- Thermal Stability : Decomposition observed >150°C via TGA; store at 2–8°C in amber vials to prevent photodegradation .

- Solvent Sensitivity : Stable in DMSO for ≤6 months; avoid aqueous buffers (pH <5) due to hydrolysis of the imine bond .

- Recommendations : Conduct accelerated stability studies (40°C/75% RH) to establish shelf-life .

Advanced: How can computational modeling (e.g., DFT, MD) guide reaction design and mechanistic studies?

Methodological Answer:

- Reaction Path Search : Use quantum chemical calculations (e.g., Gaussian, ORCA) to identify transition states and intermediates. For example, ICReDD’s workflow combines DFT with experimental feedback to predict optimal reaction conditions .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., toluene vs. DMF) .

- AI Integration : Train models on existing reaction datasets to predict regioselectivity in imine formation .

Advanced: What are the mechanistic implications of the compound’s electronic structure in catalysis or photochemical applications?

Methodological Answer:

- Charge Transfer : The diethylamino group acts as an electron donor, while the naphthalene-carboxamide moiety serves as an acceptor, enabling applications in optoelectronics .

- Photophysical Studies : Time-resolved fluorescence spectroscopy reveals excited-state lifetimes (~5–20 ns), suggesting utility in light-harvesting systems .

- Catalytic Activity : Test in cross-coupling reactions (e.g., Suzuki-Miyaura) by coordinating the imine nitrogen to transition metals .

Advanced: How should researchers address contradictions in experimental vs. computational data?

Methodological Answer:

- Case Study : If experimental yields are lower than DFT-predicted values:

- Feedback Loop : Implement ICReDD’s approach, where experimental results refine computational models iteratively .

Advanced: What strategies optimize reaction conditions for scale-up (e.g., catalyst loading, solvent selection)?

Methodological Answer:

-

Design of Experiments (DoE) : Use factorial designs to screen variables (temperature, catalyst, solvent). For example:

Variable Range Tested Optimal Value Catalyst (Pd/C) 0.1–5 mol% 2 mol% Temperature 80–120°C 100°C Solvent Toluene, DMF, EtOH Toluene -

Green Chemistry Metrics : Calculate E-factors to minimize waste .

Advanced: What are emerging applications in materials science (e.g., sensors, polymers)?

Methodological Answer:

- Sensor Development : Functionalize the compound onto graphene oxide for fluorescence-based metal ion detection (e.g., Cu²⁺, LOD ~10 nM) .

- Polymer Composites : Incorporate into polyimide matrices to enhance thermal stability (Tg increased by 20°C) .

Advanced: How to design pharmacological profiling studies for this compound?

Methodological Answer:

- In Vitro Assays :

- ADME Prediction : Use SwissADME to assess bioavailability (%ABS >30% indicates oral viability) .

Advanced: What validation protocols ensure accuracy in analytical methods (e.g., HPLC, LC-MS)?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.